molecular formula C18H22N2O3 B2521644 6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid CAS No. 419558-95-5

6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B2521644
CAS No.: 419558-95-5
M. Wt: 314.385
InChI Key: HNQQDXNTKOUXOE-UHFFFAOYSA-N
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Description

6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound featuring a cyclohexene ring substituted with a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid typically involves multiple steps:

    Formation of the Cyclohexene Ring: Starting from cyclohexanone, the cyclohexene ring can be formed through a series of reactions including reduction and dehydration.

    Introduction of the Piperazine Moiety: The phenylpiperazine group is introduced via a nucleophilic substitution reaction. This involves reacting the cyclohexene derivative with 4-phenylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would be essential to maintain efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The phenylpiperazine moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under acidic conditions.

Major Products

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It can serve as a ligand in binding studies to understand receptor-ligand interactions.

Medicine

Medically, this compound is explored for its potential therapeutic effects. It may act as a precursor for the development of drugs targeting neurological or psychiatric disorders due to its structural similarity to known pharmacologically active compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The cyclohexene ring may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Methylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group.

    6-(4-Nitrophenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid: Contains a nitro group on the phenyl ring, altering its electronic properties.

Uniqueness

6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid is unique due to the presence of the phenyl group, which can enhance its binding interactions with biological targets compared to its methyl or nitro analogs. This structural feature may result in different pharmacological profiles and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

6-(4-phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c21-17(15-8-4-5-9-16(15)18(22)23)20-12-10-19(11-13-20)14-6-2-1-3-7-14/h1-7,15-16H,8-13H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQQDXNTKOUXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC=CCC3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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